1,1-Dinitroethane

Descripción

Contextualization within Nitroalkane Chemistry

1,1-Dinitroethane is an organic compound that belongs to the class of nitroalkanes. Specifically, it is classified as a geminal dinitroalkane, which signifies that both nitro groups (NO₂) are attached to the same carbon atom. wikipedia.org This structural feature is central to its distinct chemical reactivity and properties, differentiating it from its isomer, 1,2-dinitroethane, where the nitro groups are on adjacent carbons. The presence of two electron-withdrawing nitro groups on a single carbon atom significantly increases the acidity of the hydrogen atom attached to that carbon, making it susceptible to deprotonation and subsequent reactions.

The chemistry of geminal dinitro compounds, often referred to as gem-dinitroalkanes, is a specialized area within nitroalkane chemistry. wikipedia.org These compounds are noted for their role as versatile intermediates in organic synthesis and as precursors to energetic materials. The electronic properties conferred by the twin nitro groups make the carbon atom they are attached to highly electrophilic and influence the reactivity of the entire molecule.

Historical Overview of Research Interest

Research interest in this compound and related gem-dinitro compounds grew significantly with the development of reliable synthetic methods for their preparation. A pivotal moment in this field was the discovery of a general method for synthesizing gem-dinitro compounds through the oxidative nitration of mononitroalkane salts. This reaction, often associated with the work of Ralph B. Kaplan and Harold Shechter, provided a more accessible route to these molecules. dtic.milacs.org The Kaplan-Shechter reaction involves the reaction of a salt of a primary or secondary nitroalkane with a nitrite (B80452) salt and a silver salt, which was later modified to use other oxidizing agents. dtic.milvander-lingen.nl

This synthetic breakthrough opened the door for more extensive investigation into the properties and potential applications of gem-dinitroalkanes. Much of the subsequent research has focused on their utility in the synthesis of more complex molecules, particularly in the field of energetic materials, where the high nitrogen and oxygen content of the dinitro moiety is advantageous. ethernet.edu.et Studies have explored its thermal properties, decomposition pathways, and its role as a building block for creating larger, energy-dense structures. chemicalbook.com

Significance in Advanced Organic Chemistry

The significance of this compound in advanced organic chemistry stems from its unique reactivity and its utility as a synthetic precursor. It serves as a key starting material for the production of various functionalized molecules.

A notable application is in the synthesis of energetic plasticizers, which are crucial components in the manufacture of explosives and propellant compositions. For example, this compound can undergo a condensation reaction with formaldehyde (B43269) to produce 2,2-dinitro-1-propanol. This product is then used in the synthesis of compounds like bis(2,2-dinitropropyl)acetal (BDNPA) and bis(2,2-dinitropropyl)formal (BDNPF), which are high-energy plasticizers.

Beyond its role in energetic materials, this compound is a subject of academic study in physical organic chemistry. It has been utilized in research on hydrogen bonding, where it acts as a proton donor, and in studies related to thermal explosion and detonation phenomena. chemicalbook.com The reactivity of the gem-dinitro group allows it to participate in a variety of chemical transformations, making it a valuable intermediate for constructing complex organic frameworks. The ability to introduce a carbon atom bearing two nitro groups into a molecule provides synthetic chemists with a versatile tool for further functional group manipulation.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 600-40-8 nih.gov |

| Molecular Formula | C₂H₄N₂O₄ nih.gov |

| Molecular Weight | 120.06 g/mol nih.gov |

| Boiling Point | 185.5 °C cas.org |

| Melting Point | 121.2-121.6 °C cas.org |

| Density | 1.355 g/cm³ at 20 °C cas.org |

| IUPAC Name | This compound nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,1-dinitroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N2O4/c1-2(3(5)6)4(7)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKHEZBRRGJBGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

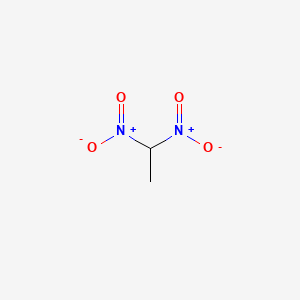

CC([N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208704 | |

| Record name | Ethane, 1,1-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600-40-8 | |

| Record name | 1,1-Dinitroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=600-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dinitroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-DINITROETHANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1,1-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-DINITROETHANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DINITROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CTY3X4E7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 1,1 Dinitroethane

Direct Nitration Approaches and Synthetic Challenges

The direct introduction of two nitro groups onto an ethane (B1197151) backbone to form 1,1-dinitroethane is a synthetically challenging endeavor. Gas-phase nitration of ethane with nitric acid requires high temperatures, typically between 300 and 500°C. google.com While this process can yield nitroethane, the formation of geminal dinitro compounds is not a primary outcome, and the harsh conditions often lead to a mixture of products, including nitromethane (B149229) and oxidation byproducts. google.com

Alternative nitrating agents have been explored to overcome the limitations of nitric acid. Nitration of alkanes, including ethane, can be accomplished using powerful electrophilic reagents like nitronium hexafluorophosphate (B91526) (NO₂⁺PF₆⁻) in solvents such as dichloromethane (B109758) or nitroethane. pnas.org This method can proceed at lower temperatures compared to gas-phase nitration. However, these reactions often require protolytic activation for less reactive alkanes and can still result in a mixture of mono- and polynitrated products, alongside byproducts from carbon-carbon bond cleavage. pnas.org The primary challenges in direct nitration remain the lack of selectivity and the severe reaction conditions required, which complicate the isolation of pure this compound in high yields.

Oxidative Nitration Strategies from Precursors

Oxidative nitration methods provide more controlled and efficient pathways to this compound by starting from precursors that are more readily functionalized. These strategies involve the oxidation of an intermediate in the presence of a nitrating agent.

A specific method for the synthesis of 1,1-dinitroalkanes involves the bicentral oxidation of nitrosolic acids. lookchem.comenergetic-materials.org.cn This pathway proceeds through a gem-dinitrozo intermediate. Research has shown that gem-dinitrozo compounds can be cleanly oxidized into their gem-dinitro counterparts. lookchem.com The oxidation is effectively carried out using a formic acid/hydrogen peroxide system, which transforms the dinitrozo intermediate into the final 1,1-dinitroalkane structure. lookchem.com

The most prominent method for synthesizing this compound is the oxidative nitration of its mononitro precursor, nitroethane. This transformation is famously achieved through the Kaplan-Shechter reaction. vander-lingen.nl The reaction involves treating the salt of a primary or secondary nitroalkane with a nitrite (B80452) salt and an oxidizing agent. google.com In the case of this compound, the sodium salt of nitroethane is reacted with sodium nitrite in the presence of an oxidizing agent like silver nitrate. vander-lingen.nlthieme-connect.de The silver ions act as the oxidant in the classic procedure. google.com

Modifications to this reaction have been developed to improve cost-effectiveness and reduce waste. One such variation employs sodium persulfate as the oxidizing agent in the presence of a catalytic amount of potassium ferricyanide. google.comresearchgate.net Electrochemical methods have also been devised, where the oxidant is regenerated at the anode of an electrochemical cell. google.comgoogle.com This approach minimizes the large waste stream associated with stoichiometric chemical oxidizers. google.com For instance, an electrochemical system can use a reversible Fe(CN)₆³⁻/Fe(CN)₆⁴⁻ couple as a chemical mediator to perform the oxidative nitration of nitroethane. researchgate.net

| Component Type | Example Reagent(s) | Function | Reference |

|---|---|---|---|

| Mononitroalkane Precursor | Nitroethane | Starting material providing the carbon backbone. | vander-lingen.nl |

| Nitrite Source | Sodium Nitrite (NaNO₂) | Provides the second nitro group. | vander-lingen.nlgoogle.com |

| Base | Sodium Hydroxide (B78521) (NaOH) | Deprotonates the mononitroalkane to form the reactive nitronate salt. | thieme-connect.de |

| Oxidizing Agent | Silver Nitrate (AgNO₃), Sodium Persulfate (Na₂S₂O₈) | Drives the coupling of the nitronate and the nitrite ion. | google.comgoogle.com |

| Catalyst (for some methods) | Potassium Ferricyanide (K₃[Fe(CN)₆]) | Facilitates the oxidation process in persulfate-based systems. | google.comresearchgate.net |

Transformations from Halogenated Nitroalkanes

An alternative route to this compound involves the conversion of halogenated nitroalkanes, specifically through the Ter Meer reaction. dtic.milwiley.com This reaction synthesizes geminal dinitroalkanes from 1-halo-1-nitroalkanes. For the preparation of this compound, the starting material is 1-chloro-1-nitroethane (B146382), which is treated with a nitrite salt, such as potassium nitrite, in the presence of a base. dtic.milwiley.com A reported synthesis using this method achieved a 54% yield of distilled this compound. dtic.mil

A significant challenge in the synthesis of this compound via the Ter Meer reaction is the purity of the 1-chloro-1-nitroethane starting material. dtic.mil The chlorination of commercial-grade nitroethane, which often contains other nitroalkane isomers, leads to a mixture of chlorinated products that are difficult to separate. dtic.mil For example, commercial nitroethane can contain nitromethane, 1-nitropropane, and 2-nitropropane. dtic.mil The chlorination of these impurities produces compounds with boiling points very close to that of 1-chloro-1-nitroethane, making purification by distillation impractical. dtic.mil These impurities can then proceed to react under the Ter Meer conditions, leading to the formation of other dinitroalkanes and contaminating the final this compound product.

| Compound | Boiling Point (°C) | Origin | Reference |

|---|---|---|---|

| 2-Nitropropane | 120.3 | Impurity in starting nitroethane. | dtic.mil |

| Chloronitromethane | 123 | From chlorination of nitromethane impurity. | dtic.mil |

| 1-Chloro-1,1-dichloroethane | 124 | Potential side-product of chlorination. | dtic.mil |

| 1-Chloro-1-nitroethane | 125 | Desired starting material. | dtic.mil |

| 2-Nitro-2-methylpropane | 126.5 | Impurity in starting nitroethane. | dtic.mil |

| 1-Nitropropane | 131.6 | Impurity in starting nitroethane. | dtic.mil |

Formation Pathways from Complex Degradation Processes

This compound can also be formed as a degradation product of more complex molecules, particularly energetic plasticizers. Studies on the decomposition of bis(2,2-dinitropropyl)acetal and bis(2,2-dinitropropyl)formal (BDNPA/F), a common liquid plasticizer, have identified pathways that can lead to dinitroethane fragments. acs.org The decomposition of BDNPA/F proceeds through two main routes: hydrolysis of the acetal/formal group and radical-based homolysis of the C−N bond. acs.org During mass spectrometry analysis of the aged material, a fragment corresponding to the this compound anion (DNE⁻) was observed, suggesting that this compound is a stable product of these degradation pathways. acs.org

Generation of this compound Anion via Retro-Henry Reaction

The generation of the this compound anion, also known as the 1,1-dinitroethanide fragment (DNE⁻), can be achieved through a retro-Henry reaction. This process is essentially the reverse of the well-known Henry (nitroaldol) reaction. acs.orgwikipedia.org The Henry reaction involves the base-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound to form a β-nitro alcohol. wikipedia.orgorganic-chemistry.orgencyclopedia.pub The retro-Henry reaction, therefore, involves the cleavage of a β-nitro alcohol to yield a nitroalkane anion and a carbonyl compound. wikipedia.org All steps of the Henry reaction are reversible, making the retro-Henry pathway accessible under certain conditions. wikipedia.org

Detailed research has identified the formation of the this compound anion from a precursor β-nitro alcohol, specifically during the analysis of decomposition products of certain energetic materials. In a study investigating the decomposition pathways of bis(2,2-dinitropropyl)acetal/formal (BDNPA/F), a key intermediate formed is 2,2-dinitropropan-1-ol. acs.orgacs.org

During analysis by ultrahigh-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF) in negative ionization mode, 2,2-dinitropropan-1-ol undergoes a retro-Henry reaction. This gas-phase reaction results in the elimination of methanal (formaldehyde) and the formation of the 1,1-dinitroethanide anion (DNE⁻). acs.orgacs.org This fragmentation was a significant finding in the analysis, with the mass channel corresponding to the DNE⁻ (C₂H₃N₂O₄⁻) being a major hit. acs.org The observation of this anion throughout the chromatogram suggested its relative stability as a fragment. acs.orgacs.org

The generation of the this compound anion via this retro-Henry fragmentation is summarized in the reaction below:

Reaction Scheme: Image of the retro-Henry reaction of 2,2-dinitropropan-1-ol to yield the this compound anion and methanal.

A US patent further describes the hydrolytic decomposition of gem-dinitroalcohols in an alkaline medium to produce gem-dinitro compounds. For instance, the decomposition of 3,3-dinitro-2-butanol with methanolic potassium hydroxide results in a quantitative yield of potassium this compound, demonstrating a synthetic application of the retro-Henry type cleavage in solution. google.com This process efficiently yields the salt of this compound and acetaldehyde. google.com Similarly, the hydrolytic decomposition of other gem-dinitroalcohols, like 2,2-dinitro-1,3-propanediol, can be directed to yield dinitromethane (B14754101) and formaldehyde (B43269), further illustrating the utility of this reaction type. google.com

Detailed Research Findings from Mass Spectrometry Analysis

The table below summarizes the key findings from the investigation that identified the this compound anion.

| Parameter | Observation | Significance | Reference |

| Precursor Molecule | 2,2-Dinitropropan-1-ol | The source of the this compound anion. | acs.orgacs.org |

| Reaction Type | Retro-Henry Reaction | The chemical process leading to the formation of the anion. | acs.orgacs.org |

| Byproduct | Methanal (Formaldehyde) | Eliminated during the fragmentation. | acs.orgacs.org |

| Detection Method | UHPLC-QTOF Mass Spectrometry | The analytical technique used to observe the anion. | acs.orgacs.org |

| Anion Formula | C₂H₃N₂O₄⁻ | The chemical formula of the 1,1-dinitroethanide anion. | acs.org |

| Observed m/z | 119.0098 | The mass-to-charge ratio of the detected anion. | acs.org |

| Retention Time (t_R) | 3.16 min | The elution time of the precursor in the chromatographic system. | acs.org |

| Relative Stability | High | The anion was observed throughout the chromatogram, suggesting it is a stable fragment. | acs.orgacs.org |

This method of generating the this compound anion is particularly relevant in the context of analytical chemistry for identifying the decomposition products of larger molecules containing the 2,2-dinitropropoxy structural motif.

Mechanistic Investigations of 1,1 Dinitroethane Reactions

Proton Transfer Mechanisms

The transfer of a proton is a fundamental step in many reactions of 1,1-dinitroethane, a compound recognized as a strong C-H acid. researchgate.net The mechanistic pathways of these proton transfers, particularly in the formation of complexes with nitrogenous bases, have been a subject of detailed spectroscopic and computational investigation.

Equilibrium Dynamics Between Molecular and Zwitterionic Forms

When this compound (DNE) interacts with a base such as 2,4,6-trimethylpyridine (B116444) (collidine) in a solvent like dichloromethane (B109758) (CD₂Cl₂), an equilibrium is established between two distinct forms. rsc.orglibretexts.orgmdma.ch This equilibrium involves a molecular complex, characterized by a C-H···N hydrogen bond, and a zwitterionic ion-pair, denoted as C⁻/HN⁺. rsc.orgresearchgate.net

Experimental studies using low-temperature ¹H NMR spectroscopy have successfully detected both the molecular and zwitterionic species, which are in a slow exchange regime on the NMR timescale. rsc.orgmasterorganicchemistry.com In the molecular form, the acidic proton of DNE is shared with the nitrogen atom of collidine. In the zwitterionic form, the proton has fully transferred to the base, creating a DNE carbanion and a protonated collidine cation (collidinium). rsc.org These ions are likely held together by Coulombic interactions, as no direct evidence of a C⁻···HN⁺ bond has been observed. rsc.orglibretexts.org There are also indications that the protonated base can participate in the formation of homoconjugated (NHN)⁺ collidine-collidinium hydrogen-bonded complexes. rsc.orgresearchgate.net

A significant structural change accompanies this proton transfer. The central carbon atom of the DNE moiety transitions from a pyramidal, sp³-hybridized geometry in the neutral molecule to a flat, sp²-hybridized configuration in the carbanion. researchgate.netrsc.orgresearchgate.net This change in hybridization contributes to the energy barrier for the proton transfer. researchgate.net

Table 1: Forms of this compound in Complex with 2,4,6-Trimethylpyridine

| Form | Description | Key Bond | Carbon Hybridization (C1) |

|---|---|---|---|

| Molecular | Hydrogen-bonded complex | C-H···N | sp³ (pyramidal) |

| Zwitterionic | Ion pair formed after proton transfer | C⁻/HN⁺ (Coulombic interaction) | sp² (planar) |

This table is based on findings from studies of the this compound-collidine complex. researchgate.netrsc.org

Elucidation of Proton Transfer Reaction Pathways in Complexation

Computational studies, employing methods such as the B3LYP/6-31++G(d,p) level of theory, have been used to model the reaction pathway of proton transfer in the DNE-pyridine complex. rsc.orglibretexts.org These calculations trace the structural and electronic changes as the proton moves from the carbon of DNE to the nitrogen of the base.

NMR spectroscopy provides powerful tools for tracking the degree of proton transfer. Specific coupling constants within the hydrogen bridge serve as reliable indicators. rsc.orglibretexts.org The evolution of these parameters along the proton transfer coordinate reveals the progression from a molecular complex to a zwitterionic one.

Table 2: NMR Indicators for Proton Transfer in DNE-Pyridine Complex

| NMR Parameter | Significance | Observation During Proton Transfer |

|---|---|---|

| ¹J(CC) | Reflects the hybridization of the central carbon atom. | Begins to change rapidly as a quasi-symmetric C··H··N bond is formed. rsc.orgresearchgate.net |

| ¹J(CH) | Indicates the strength and nature of the C-H bond. | Changes serve as a good indicator of the degree of proton transfer. rsc.orgmasterorganicchemistry.com |

| ¹ʰJ(HN) | Coupling across the hydrogen bond. | Changes serve as a good indicator of the degree of proton transfer. rsc.orgmasterorganicchemistry.com |

| ²J(CN) | Two-bond coupling between carbon and nitrogen via the proton. | Changes serve as a good indicator of the degree of proton transfer. rsc.orgmasterorganicchemistry.com |

This data is derived from computational studies on the this compound-pyridine complex. rsc.orglibretexts.orgresearchgate.net

Radical-Based Mechanisms

Beyond proton transfer, this compound can engage in reactions proceeding through radical intermediates. These mechanisms often involve single-electron transfer processes.

One-Electron Oxidation Pathways and Radical Formation

A key pathway to generating radical species from this compound involves the one-electron oxidation of its corresponding anion. Research has shown that the potassium salt of this compound reacts with xenon difluoride (XeF₂) in a methylene (B1212753) chloride medium. dtic.mil The proposed mechanism for this reaction begins with the one-electron oxidation of the dinitroethane anion by the XeF₂ molecule. dtic.mil This electron transfer results in the formation of the this compound radical. This radical is a critical intermediate that subsequently engages in further reactions. dtic.mil

Trapping and Characterization of Radical Intermediates

The transient this compound radical formed via oxidation can be characterized by analyzing its subsequent reaction products. In the reaction between the potassium salt of this compound and xenon difluoride in methylene chloride, the dinitroethane radical reacts with solvent molecules (CH₂Cl₂) and other intermediate radical particles. dtic.mil This leads to a mixture of products, whose relative yields depend on the specific reaction conditions. dtic.mil

The trapping of these radical intermediates by the solvent and other species in the reaction mixture allows for their indirect characterization. For example, the formation of 1-chloro-1,1-dinitroethane (B12002534) points to the involvement of the this compound radical and its interaction with the chlorinated solvent. dtic.mil

Table 3: Products from the Reaction of Potassium this compound with Xenon Difluoride

| Product |

|---|

| Acetic acid |

| 1-Fluoro-1,1-dinitroethane (B79003) |

| 1-Chloro-1,1-dinitroethane |

| 1,1,1-Trinitroethane |

| This compound |

The formation of this product mixture suggests a mechanism involving a this compound radical intermediate. dtic.mil

Hydride Transfer Mechanisms in Reduction Reactions

Hydride transfer is a fundamental mechanistic step in the reduction of various organic compounds. acsgcipr.orglibretexts.org In this process, a hydride ion (H⁻) is transferred from a reducing agent to an electrophilic center, such as a carbon atom in a carbonyl group or a polarized double bond. libretexts.orgkhanacademy.org

The investigation into the reduction of 1,1-diphenyl-2,2-dinitroethylene to form 1,1-diphenyl-2,2-dinitroethane using 1-benzyl-1,4-dihydronicotinamide (B15336) (BNAH) provides a pertinent example of a hydride transfer mechanism. rsc.org Product analysis, isotopic tracing, and electrochemical analysis all confirm that the reaction proceeds via the transfer of a hydride from BNAH to the dinitroethylene derivative. rsc.org This reaction highlights how the dinitroethane skeleton can be formed through a hydride transfer pathway. In oxygen-saturated acetonitrile, the reaction yields both 1,1-diphenyl-2,2-dinitroethane and benzophenone, which indicates the trapping of a radical intermediate by oxygen, suggesting a complex transition state with both partial diradical and covalent bonding character. rsc.org

Gas-Phase Decomposition Pathways and Kinetics

The thermal decomposition of this compound in the gas phase is a complex process characterized by multiple competing reaction channels. researchgate.netresearchgate.net Computational studies have been instrumental in elucidating the primary pathways, which mainly include concerted molecular elimination of nitrous acid (HONO) and simple homolytic bond cleavage. researchgate.netresearchgate.net The relative importance of these channels is highly dependent on conditions, particularly temperature, as their activation energies are closely matched. researchgate.netresearchgate.net

Concerted Molecular Elimination (HONO Elimination)

One significant pathway for the decomposition of nitroalkanes containing a hydrogen atom on the carbon adjacent to the nitro group is the molecular elimination of HONO. mdpi.com For this compound, this involves a concerted mechanism where a hydrogen atom from the methyl group is transferred to an oxygen atom of one of the nitro groups, concurrently with the cleavage of the C-N bond, to release nitrous acid (HONO) and nitroethene. researchgate.net This type of reaction is a common decomposition channel for many nitro compounds. mdpi.com Theoretical calculations have determined the activation enthalpies for this process, providing insight into its kinetic feasibility compared to other decomposition routes. researchgate.net

Homolytic Bond Cleavage (C-N and C-C) Energetics

Homolytic bond cleavage, the breaking of a covalent bond where each fragment retains one of the originally bonded electrons, is a fundamental decomposition pathway for energetic materials. libretexts.org In this compound, the most significant homolytic fission is the cleavage of the carbon-nitrogen (C-NO2) bond. researchgate.netresearchgate.net This reaction is a primary step that produces a 1-nitroethyl radical and a nitrogen dioxide radical. The energy required for this bond scission, known as the bond dissociation energy (BDE), is a critical parameter in assessing the thermal stability of the molecule. libretexts.org For gem-dinitroalkanes, C-N bond scission is a particularly anticipated pathway. dtic.mil In addition to C-N cleavage, the carbon-carbon (C-C) bond can also undergo homolytic cleavage, though its energetics differ from the C-N bond. Computational studies using G3B3 model chemistry have been employed to calculate the dissociation enthalpies for both C-N and C-C bonds. researchgate.net

Comparative Energetics of Competing Decomposition Channels

Quantum-chemical studies reveal a close competition between the HONO elimination and C-N homolytic bond cleavage pathways in the gas-phase decomposition of this compound. researchgate.netresearchgate.net Unlike 1,2-dinitroethane, where HONO elimination is the more favorable mechanism, the activation energies for the two primary decomposition channels of this compound are very similar. researchgate.netresearchgate.net This similarity means that neither pathway can be definitively favored, particularly at the working temperatures of thermal decomposition. researchgate.netresearchgate.net The choice of decomposition channel is therefore sensitive to the specific energetic landscape of the molecule.

Table 1: Comparison of Calculated Gas-Phase Decomposition Pathways for this compound Note: Specific energy values from sources were often presented in the context of comparing computational methods or other molecules. The key finding is the competitive nature of the pathways.

| Decomposition Pathway | Products | Key Findings |

|---|---|---|

| HONO Elimination | Nitroethene + HONO | A viable pathway with a calculated activation enthalpy. researchgate.net |

| C-N Homolytic Cleavage | 1-Nitroethyl radical + NO₂ | A competing pathway with a calculated bond dissociation enthalpy. researchgate.net |

| Comparative Result | - | The difference in activation energies for HONO elimination and C-N homolysis is not large enough to favor one channel over the other under typical decomposition temperatures. researchgate.netresearchgate.net |

Reactivity Studies of this compound Anions

The anion of this compound, formed by the removal of the acidic proton from the carbon atom bearing the two nitro groups, is a key reactive intermediate. wiley.com This anion is a nucleophile and can participate in various chemical reactions, including additions to electrophilic substrates. dtic.mil

Limitations in Michael Addition Reactions

The Michael addition is a widely used carbon-carbon bond-forming reaction involving the addition of a nucleophile (like an enolate or a nitroalkane anion) to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). masterorganicchemistry.com While the this compound anion can act as a nucleophile in this context, its reactivity is subject to significant limitations, particularly with sterically hindered or electronically modified Michael acceptors. dtic.mil

Research has shown that while the anion of this compound reacts successfully with acrylonitrile, its addition to more complex or fluorinated acceptors is problematic. dtic.mil Specifically, attempts to perform "C-addition" (formation of a C-C bond) of the this compound anion to substrates like 3,3-difluoroacrylonitrile, 2,2-difluorovinyl isopropyl ketone, and isopropyl 3,3-difluoroacrylate have been unsuccessful. dtic.mil In the case of 3,3-difluoroacrylonitrile, an immediate reaction was observed, but no fluorine-containing products indicative of a stable Michael adduct were isolated after work-up. dtic.mil This suggests the formation of unstable intermediates, possibly "O-adducts," instead of the expected C-C bonded product. dtic.mil Furthermore, in an attempted Michael addition with 2,2-difluorovinyl isopropyl ketone using a hindered base, the this compound salt underwent a self-condensation reaction instead, yielding 2,5,5-trinitro-3-aza-4-oxa-2-hexene. dtic.mil

Table 2: Summary of Michael Addition Attempts with the this compound Anion

| Michael Acceptor | Base/Solvent System | Result | Reference |

|---|---|---|---|

| Acrylonitrile | Sodium methoxide (B1231860) / Methanol | Successful "C-addition" to form 1-cyano-3,3-dinitrobutane. | dtic.mil |

| 3,3-Difluoroacrylonitrile | Sodium methoxide / Methanol or Potassium fluoride (B91410) / DMF | No "C-addition" products isolated. An immediate reaction was observed, but no fluorine-containing materials were recovered after work-up. | dtic.mil |

| 2,2-Difluorovinyl isopropyl ketone | Various | Failed to yield "C-addition" products. | dtic.mil |

| Isopropyl 3,3-difluoroacrylate | Various | Failed to yield "C-addition" products. | dtic.mil |

Computational and Theoretical Chemistry Studies of 1,1 Dinitroethane

Quantum Chemical Methodologies Applied

A range of quantum chemical methods has been employed to study 1,1-dinitroethane, each offering a different balance of computational cost and accuracy. These methods are essential for modeling the molecule's electronic structure and predicting its energetic properties.

High-accuracy composite methods, such as Gaussian-3 theory using the B3LYP functional (G3B3) and Complete Basis Set (CBS-QB3), have been extensively used to investigate this compound. tandfonline.comresearchgate.netresearchgate.netresearchgate.net These multi-step methods are designed to approximate the results of higher-level calculations with a more manageable computational expense, providing reliable thermochemical data. nih.gov Studies have shown that G3B3 and CBS-QB3 can predict the enthalpies of formation for radical products resulting from the decomposition of this compound with an accuracy better than 2 kcal/mol. tandfonline.com

Researchers have validated these composite methods by comparing calculated values for gas-phase enthalpies of formation (HOFGas) with experimental data. acs.orgacs.orgnih.govresearchgate.net For instance, the G4 and CBS-QB3 methods have been benchmarked against isodesmic reaction approaches to provide reliable HOFGas values for this compound. acs.orgacs.orgnih.govresearchgate.netresearchgate.net It has been noted that the G3B3 method, in particular, offers a reasonable approach for tackling the decomposition channels of this compound. tandfonline.comresearchgate.net The agreement between values calculated by G4 and CBS-QB3 methods for this compound is generally excellent, with maximal deviations of approximately 5.0 kJ/mol. acs.org

Density Functional Theory (DFT) calculations, especially using the B3LYP hybrid functional, are frequently applied to study this compound. tandfonline.comresearchgate.netscribd.com DFT methods are used for geometry optimizations and frequency analyses as a precursor to more complex calculations or as a standalone method for predicting molecular properties. tandfonline.comacs.orgacs.orgnih.gov For example, the B3LYP functional combined with various basis sets, such as 6-31G(d) and 6-311+G(3df,2p), has been used to investigate the stationary points on the potential energy surface and to calculate initial energies and reaction coordinates for decomposition pathways. tandfonline.comresearchgate.net

While DFT is a powerful tool, its accuracy for certain parameters can be limited compared to composite methods. Studies have found that while B3LYP/6-311G(2df,p) can predict the enthalpy of formation of the parent this compound molecule reasonably well, the calculated enthalpies for its radical fragments can differ noticeably from experimental data. tandfonline.com The enthalpies of formation for the initial compound calculated at the B3LYP level with various basis sets are generally not as accurate as those from composite methods. tandfonline.com Nevertheless, DFT remains a cornerstone for initial structural and energetic assessments in the computational study of this compound. scribd.comrsc.org

Calculation of Thermochemical Parameters

Theoretical methods are instrumental in determining key thermochemical parameters that govern the energetic behavior of this compound, including its formation energy, bond strengths, and the energy required to initiate its decomposition.

The gas-phase enthalpy of formation (ΔHf°) is a fundamental measure of a molecule's energy content. Various computational methods have been used to calculate this value for this compound and the radical species produced during its decomposition. tandfonline.comresearchgate.netnih.govacs.orgacs.orgnih.gov Composite methods like G3B3, CBS-QB3, and G4 are generally considered to provide more accurate results than DFT methods alone. tandfonline.comacs.org For example, calculations using the G4 method predicted a HOFGas value of -101.77 kJ/mol (-24.32 kcal/mol), while the CBS-QB3 method yielded -95.21 kJ/mol (-22.75 kcal/mol). acs.orgacs.orgnih.gov These theoretical results can be compared to experimental values, which for this compound is reported as -88.3 kJ/mol (-21.1 kcal/mol). acs.orgacs.orgnih.gov

| Species | Method | ΔHf° (kcal/mol) | Reference |

|---|---|---|---|

| CH3CH(NO2)2 | G3B3 | -22.8 | tandfonline.com |

| CBS-QB3 | -22.75 | acs.orgacs.orgnih.gov | |

| G4 | -24.32 | acs.orgacs.orgnih.gov | |

| Experimental | -21.1 | acs.orgacs.orgnih.gov | |

| CH3ĊH(NO2) | G3B3 | 22.5 | tandfonline.com |

| CBS-QB3 | 24.2 | tandfonline.com | |

| Experimental | 22.0 | tandfonline.com | |

| ĊH2CH(NO2)2 | G3B3 | -1.5 | tandfonline.com |

| CBS-QB3 | -0.1 | tandfonline.com | |

| Experimental | -1.7 | tandfonline.com |

Bond dissociation energy (BDE) is a critical indicator of the thermal stability of an energetic compound, with lower BDEs often corresponding to the "trigger" linkage for decomposition. For this compound, the C-N and C-C bonds are of primary interest. Computational studies have calculated the dissociation enthalpies for these bonds using composite and DFT methods. tandfonline.comresearchgate.net The G3B3 method calculated the C-N bond dissociation enthalpy to be 50.6 kcal/mol, which is slightly higher than an early experimental estimate of 47.1 kcal/mol. tandfonline.com In contrast, the calculated C-C bond dissociation enthalpy was significantly higher at 97.4 kcal/mol (G3B3), suggesting the C-N bond is the weaker of the two. tandfonline.com

| Bond | Method | Calculated Value | Experimental Value |

|---|---|---|---|

| C-N | G3B3 | 50.6 | 47.1, 49.0 |

| CBS-QB3 | 49.3 | ||

| B3LYP/6-311G(2df,p) | 38.7 | ||

| C-C | G3B3 | 97.4 | 91.7 |

| CBS-QB3 | 97.7 | ||

| B3LYP/6-311G(2df,p) | 87.8 |

Molecular Geometry and Conformational Analysis

Theoretical calculations have been employed to investigate the stabilities of the gauche and anti conformations of 1,2-disubstituted ethanes, including 1,2-dinitroethane (DNE), a related compound to this compound. nih.govrsc.org For DNE, a predominance of the gauche conformer was observed, which was primarily attributed to the attractive dipolar interaction between the two nitro groups. nih.gov This contrasts with 1,2-dicyanoethane, where the equilibrium shifted to the anti conformer due to gauche repulsion. nih.gov

A quantum chemistry-based force field has been developed to simulate energetic dinitro compounds, with nonbonded parameters fitted to experimental densities and heats of vaporization of model compounds. scribd.com Molecular dynamics simulations using this force field have been shown to accurately reproduce the thermodynamic and transport properties of this compound. scribd.com

Hybridization Changes in Reaction Intermediates (e.g., sp3 to sp2 Transition in Carbanion Formation)

Computational studies on the proton transfer in the this compound (DNE)–pyridine complex have revealed significant changes in the hybridization of the central carbon atom. acs.orgspbu.ruresearchgate.net In its ground state, the central carbon atom of DNE has a pyramidal (sp³) configuration. acs.orgspbu.ruresearchgate.net However, upon formation of the DNE carbanion through proton abstraction, this carbon atom becomes flat, adopting an sp² hybridization. acs.orgspbu.ruresearchgate.net

This transition from sp³ to sp² hybridization is a key feature of carbanion formation in nitroalkanes. acs.orgspbu.ruresearchgate.netsit.edu.cn The delocalization of the negative charge onto the two nitro groups favors a planar geometry at the carbanionic center. sit.edu.cn This change in hybridization has been computationally modeled, and the calculated NMR parameter, ¹JCC, has been identified as a highly indicative measure of this transition, showing rapid changes as a quasi-symmetric C··H··N bond is formed. acs.orgspbu.ruresearchgate.net

Modeling of Reaction Pathways and Transition States

Computational modeling has been instrumental in understanding the reaction pathways and transition states involved in reactions of this compound and related compounds. Density functional theory (DFT) calculations, particularly at the B3LYP/6-31++G(d,p) level, have been used to study the proton transfer pathway in the DNE–pyridine complex in a vacuum. acs.orgspbu.ru These studies involve calculating NMR chemical shifts and coupling constants for a series of "snapshots" along the proton transfer coordinate. acs.orgspbu.ru

The transition state for proton transfer from nitroalkanes involves significant structural and solvent reorganization. researchgate.net For the deprotonation of this compound, steric inhibition of resonance can influence the reaction rate. ethernet.edu.et Theoretical models suggest that the fraction of negative charge delocalized into the nitro groups in the transition state depends on the extent of π-bond formation, which in turn is related to the degree of charge transfer from the base. ethernet.edu.et

Proton Transfer Coordinate Modeling

The modeling of the proton transfer coordinate in the this compound-pyridine complex has been a focus of computational studies. acs.orgspbu.ru This is achieved by systematically varying the geometry along the reaction path and calculating the energy and other properties at each point. acs.orgspbu.rursc.org A quasi-adiabatic pathway, where the proton's position is adjusted in response to the changing positions of the heavier atoms, provides a realistic model for the proton transfer process. rsc.org

The proton transfer coordinate is often defined by the relative distances between the proton and the donor and acceptor atoms. rsc.org For the DNE-pyridine system, calculations along this coordinate have shown how NMR parameters, such as coupling constants within the hydrogen bridge (¹JCH, ¹hJHN, and ²JCN), can serve as reliable indicators of the degree of proton transfer. acs.orgspbu.ru

Curve-Crossing Models for Complex Reaction Dynamics

Curve-crossing models have been applied to understand the complex reaction dynamics of related dinitro compounds. rsc.orgresearchgate.net For instance, in the reduction of 1,1-diphenyl-2,2-dinitroethylene to form 1,1-diphenyl-2,2-dinitroethane, a curve-crossing model suggests that the transition state possesses partial diradical and partial covalent bonding character. rsc.orgresearchgate.net This model helps to rationalize mechanistic changes that can be induced by factors such as steric hindrance, leading to the collapse of the transition state into different product channels. rsc.org

Computational Prediction of Energetic Properties

Computational methods are widely used to predict the energetic properties of materials like this compound. researchgate.netresearchgate.netrsc.org Quantum chemical composite methods, such as Gaussian-4 (G4) and CBS-QB3, combined with isodesmic reaction schemes, have been used to calculate the gas-phase enthalpy of formation (HOFGas) for this compound. researchgate.netacs.org

The calculated HOFGas for this compound shows some variation depending on the method used. The G4 method predicted a value of -101.77 kJ/mol, while the CBS-QB3 method gave -95.21 kJ/mol. acs.org Isodesmic reactions using different DFT methods (B3LYP/6–311G(d,p), B3PW91/6–311G(d,p), and M06–2X/def2-TZVPP) yielded values ranging from -100.87 to -91.57 kJ/mol. acs.org These calculated values have been compared to the experimental HOFGas of -88.3 kJ/mol. acs.org

Table 1: Calculated Gas-Phase Enthalpy of Formation (HOFGas) for this compound

| Computational Method | Calculated HOFGas (kJ/mol) | Reference |

| G4 | -101.77 | acs.org |

| CBS-QB3 | -95.21 | acs.org |

| Isodesmic (B3LYP/6–311G(d,p)) | -98.99 to -96.06 | acs.org |

| Isodesmic (B3PW91/6–311G(d,p)) | -100.87 to -98.08 | acs.org |

| Isodesmic (M06–2X/def2-TZVPP) | -97.63 to -91.57 | acs.org |

| Experimental | -88.3 | acs.org |

Detonation Pressure and Velocity Calculations

The detonation pressure (P) and velocity (D) of energetic materials can be computationally predicted using programs like EXPLO5. rsc.org These calculations typically use the calculated heat of formation and density of the material as inputs. rsc.org For a series of dinitromethyl derivatives of triazole and tetrazole, detonation velocities greater than 8900 m/s and detonation pressures greater than 40.0 GPa have been calculated, highlighting the performance of compounds containing the dinitromethyl group found in this compound. rsc.org

While specific calculated values for pure this compound were not detailed in the provided search results, experimental studies have investigated its detonation failure. aip.org These studies, in conjunction with computational models like the Dremin-Trofimov model, help to understand and predict the detonation behavior of liquid nitroalkanes. aip.org Calculations using the TIGER code have also been employed to determine detonation pressures and velocities for nitroalkanes. dtic.mil

Correlation with Experimental Detonation Data

Theoretical and computational chemistry studies are crucial for understanding and predicting the detonation performance of energetic materials like this compound. The heat of formation (HOF), a key thermochemical parameter derived from computational models, is a fundamental input for thermochemical codes used to estimate detonation properties such as detonation velocity and pressure. osti.govsemanticscholar.org The accuracy of these predicted performance metrics is therefore highly dependent on the reliability of the calculated HOF values. nih.gov

Experimental studies have investigated specific detonation phenomena in this compound. For instance, low-velocity detonation has been observed in this compound, a behavior not seen in the structurally similar 1,1-dinitropropane (B15491829). fas.org Additionally, research into detonation failure has been conducted on several liquid nitroalkanes, including this compound. aip.org These studies measured shock-induced reaction times and failure wave velocities. aip.org

Computational models, such as the Dremin–Trofimov model, utilize experimental data alongside thermochemical values to calculate detonation parameters like the unconfined failure diameter. aip.org The successful application of such models demonstrates the synergy between theoretical calculations and experimental results. Accurate Chapman-Jouguet (CJ) pressures, which can be calculated using thermochemical codes fed with theoretical data, are essential for the model to yield reliable failure diameter values that correlate well with experimental observations. aip.org This link underscores the importance of precise computational data for interpreting and modeling real-world detonation behavior.

Validation of Theoretical Models against Experimental Data

The validation of theoretical models through comparison with experimental data is a critical step in computational chemistry. dtic.mil For this compound, this process involves calculating its thermochemical properties using various quantum chemical methods and comparing the results with experimentally determined values. This validation is essential for establishing the reliability of the computational methods for this class of energetic compounds. nih.gov The insights gained from these comparisons help refine theoretical approaches and improve their predictive accuracy for new and uncharacterized energetic materials.

Accuracy Assessment of Calculated Thermochemical Values

A key benchmark for assessing the accuracy of computational models for energetic materials is the gas-phase enthalpy of formation (HOFGas). nih.gov The experimental HOFGas for this compound is reported as -88.3 kJ/mol. nih.govacs.orgacs.org Various computational methods, including high-accuracy composite methods and density functional theory (DFT) approaches, have been used to calculate this value.

High-level composite methods like Gaussian-4 (G4) and CBS-QB3 are often employed for their accuracy, though they are computationally intensive. nih.gov For this compound, the G4 method calculated a HOFGas of -101.77 kJ/mol, which deviates from the experimental value by 13.47 kJ/mol. nih.govacs.orgacs.org The CBS-QB3 method yielded a value of -95.21 kJ/mol. nih.gov

Isodesmic reactions, which conserve the number and types of chemical bonds, are frequently used with DFT methods to improve the accuracy of HOF calculations. nih.gov When applied to this compound, different combinations of DFT functionals and basis sets produce a range of HOFGas values. For example, calculations using B3LYP/6-311G(d,p) resulted in values between -98.99 and -96.06 kJ/mol, while the B3PW91/6-311G(d,p) method gave values from -100.87 to -98.08 kJ/mol. nih.govacs.org Calculations have also shown good agreement between the HOFGas values for this compound calculated by Suntsova and Dorofeeva and those derived from newer isodesmic reaction schemes, with deviations of less than 0.2 kJ/mol. nih.govacs.org

The table below summarizes the comparison between various theoretical calculations and the experimental value for the gas-phase enthalpy of formation of this compound.

| Method | Calculated HOFGas (kJ/mol) | Reference |

|---|---|---|

| Experimental | -88.3 | acs.org, acs.org, nih.gov |

| G4 | -101.77 | acs.org, nih.gov |

| CBS-QB3 | -95.21 | nih.gov |

| Isodesmic Reactions (B3LYP/6-311G(d,p)) | -98.99 to -96.06 | acs.org, nih.gov |

| Isodesmic Reactions (B3PW91/6-311G(d,p)) | -100.87 to -98.08 | acs.org, nih.gov |

| Isodesmic Reactions (M06-2X/def2-TZVPP) | -97.63 to -91.57 | acs.org |

Spectroscopic Characterization and Applications in Mechanistic Elucidation of 1,1 Dinitroethane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for investigating the molecular interactions and dynamic processes of 1,1-dinitroethane, a potent CH-acid.

Experimental ¹H NMR studies have been instrumental in characterizing the interaction between this compound (DNE) and various nitrogen-containing bases. In a notable study, the intermolecular complex formed between DNE and 2,4,6-trimethylpyridine (B116444) (collidine) in a CD₂Cl₂ solution was investigated. acs.orgnih.gov The experiments revealed a dynamic equilibrium between a molecular form with a CH···N hydrogen bond and a zwitterionic ion-pair form (C⁻/HN⁺). nih.govresearchgate.netresearchgate.net At temperatures between 180-300 K, this equilibrium was observed to be in a slow exchange regime on the NMR timescale, allowing for the distinct observation of both species. acs.orgnih.gov The resulting ion pair is believed to be held together primarily by Coulombic interactions rather than a direct C⁻···HN⁺ bond. acs.orgnih.gov

Similarly, earlier ¹H NMR investigations of this compound solutions with n-dibutylamine in carbon tetrachloride showed the simultaneous presence of two types of complexes: a CH···N hydrogen-bonded complex and an ion pair, which are in slow exchange via proton transfer. fu-berlin.de These studies collectively demonstrate the utility of ¹H NMR in identifying and characterizing the different states involved in the proton transfer process from a carbon acid. fu-berlin.de

NMR parameters, particularly one-bond coupling constants, are highly sensitive to the structural and electronic changes that occur during proton transfer. Computational studies supplementing experimental data have shown a strong correlation between these parameters and the hybridization state of the central carbon atom in this compound. acs.orgnih.gov

The hybridization of the acidic carbon atom transitions from pyramidal sp³ in the neutral DNE molecule to planar sp² in the resulting carbanion. acs.orgnih.govresearchgate.net The one-bond carbon-carbon coupling constant (¹JCC) has been identified as the most indicative NMR parameter for tracking this change. acs.orgnih.gov Calculations show that the value of ¹JCC changes rapidly as the proton transfer proceeds and the geometry approaches a quasi-symmetric C···H···N bond, reflecting the shift in carbon hybridization. acs.orgnih.govresearchgate.net

The one-bond carbon-proton coupling constant (¹JCH) also provides valuable structural information. researchgate.net Its magnitude is influenced by the degree of proton transfer and the changing electronic environment of the C-H bond. researchgate.netucl.ac.uk

Table 1: Correlation of NMR Coupling Constants with Carbon Hybridization in this compound

| NMR Parameter | Structural State | Hybridization | Significance |

| ¹JCC | Neutral DNE | sp³ | Baseline value for pyramidal carbon. |

| ¹JCC | DNE Carbanion | sp² | Value changes significantly, indicating a shift to planar geometry. acs.orgnih.gov |

| ¹JCH | Neutral/Complexed DNE | sp³ | Value reflects the C-H bond character within the hydrogen-bonded complex. researchgate.net |

Temperature-dependent NMR spectroscopy is a crucial technique for studying the dynamics of the equilibrium between the molecular and ion-pair forms of the this compound-base complex. acs.orgnih.govfu-berlin.de By acquiring ¹H NMR spectra over a range of temperatures (e.g., 180 K to 300 K), researchers can observe the transition from a fast or intermediate exchange regime at higher temperatures to a slow exchange regime at lower temperatures. acs.orgresearchgate.netacs.org

In the slow exchange regime, separate signals for the CH proton of the molecular complex and the NH proton of the ion pair can be resolved, allowing for the direct study of the equilibrium. nih.govfu-berlin.de As temperature increases, these signals broaden and eventually coalesce, indicative of an increasing rate of proton exchange. fu-berlin.de Analysis of the signal line shapes at various temperatures allows for the determination of kinetic parameters, such as the rates of exchange and the activation energy for the proton transfer process. fu-berlin.de For the this compound and n-dibutylamine system, the activation energy and enthalpy of proton transfer were successfully determined using this method. fu-berlin.de

Scalar coupling constants across the hydrogen bridge serve as sensitive and quantitative indicators of the degree of proton transfer. acs.orgnih.gov As the proton moves from the carbon atom of this compound to the nitrogen atom of the base, the magnitudes of the coupling constants involving the atoms in the C-H···N bridge change systematically.

Computational analyses performed on the DNE-pyridine complex have identified several key coupling constants that are particularly informative:

¹JCH : The one-bond coupling between the acidic carbon and the transferring proton. acs.orgnih.gov

¹hJHN : The one-bond coupling across the hydrogen bond between the transferring proton and the nitrogen of the base. acs.orgnih.gov

²JCN : The two-bond coupling between the acidic carbon and the nitrogen atom. acs.orgnih.gov

The evolution of these coupling constants along the reaction coordinate provides a detailed map of the proton's position, making them excellent indicators of the extent of proton transfer. acs.orgnih.govresearchgate.net

Table 2: NMR Coupling Constants as Indicators of Proton Transfer

| Coupling Constant | Description | Role in Mechanistic Elucidation |

| ¹JCH | One-bond C-H coupling | Tracks the weakening of the C-H bond as the proton is transferred. acs.orgnih.gov |

| ¹hJHN | One-bond H-N coupling across H-bond | Tracks the formation of the N-H bond. acs.orgnih.gov |

| ²JCN | Two-bond C-N coupling across H-bond | Provides information about the proximity and electronic communication between the heavy atoms in the bridge. acs.orgnih.gov |

Mass Spectrometry (MS) Applications

Mass spectrometry is primarily used to identify this compound and its derivatives, often as part of degradation or reaction monitoring studies.

In the field of materials science, particularly in the study of energetic binders and plasticizers, this compound has been identified as a fragment ion in degradation analyses. During the characterization of nitro derivatives using Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), the deprotonated this compound anion (C₂H₃N₂O₄⁻) was detected. nih.govacs.org

Specifically, this ion, with a measured mass-to-charge ratio (m/z) of 119.0098, was observed as an in-source fragment ion from the precursor ion of 2,2-dinitropropan-1-ol (DNPOH). nih.govacs.org In a separate study on the decomposition of the acetal-based plasticizer BDNPA/F, researchers hypothesized that a degradation product could ionize in the negative mode of the mass spectrometer to yield an ion corresponding to the this compound anion. acs.org These examples highlight the role of MS in detecting signatures of dinitro-aliphatic structures within the degradation pathways of more complex molecules.

Utilization as an Analytical Standard

This compound serves as a crucial analytical standard and model compound for elucidating a variety of chemical reaction mechanisms. Its well-defined structure and characteristic reactivity make it an invaluable tool in mechanistic chemistry, particularly in studies of decomposition, proton transfer, and radical reactions.

In the investigation of decomposition pathways for energetic materials, such as the acetal-based plasticizer BDNPA/F, a standard of this compound was synthesized for comparative analysis. lanl.gov Researchers initially predicted that this compound might be a degradation product. However, by comparing the retention time of the synthesized standard in ultra-high-performance liquid chromatography-quadrupole time-of-flight (UHPLC-QTOF) mass spectrometry analysis, they were able to definitively rule it out as a product under the studied conditions. lanl.gov The infrared (IR) spectrum of the standard was also collected for comparison against the spectra of the degradation mixture. lanl.gov

The compound is frequently employed as a model C-H acid to explore the fundamentals of proton transfer. Studies using proton NMR spectroscopy have examined the intermolecular complex formed between this compound (DNE) and bases like 2,4,6-trimethylpyridine (collidine) or n-dibutylamine. spbu.rufu-berlin.denih.govacs.org These experiments monitor the equilibrium between the molecular form, which features a C-H···N hydrogen bond, and the zwitterionic ion-pair form (C⁻/HN⁺) that results from proton transfer. spbu.rufu-berlin.denih.gov By analyzing the NMR spectra at various temperatures, researchers can detect both species and determine thermodynamic and kinetic parameters for the proton transfer process, concluding that the transfer is a kinetically determined event. fu-berlin.denih.gov Computational studies complement this work by modeling the reaction pathway and calculating NMR parameters, which indicate that the hybridization of the central carbon atom changes from sp³ in DNE to sp² in the corresponding carbanion. spbu.runih.gov

Furthermore, this compound is utilized in studies of radical reaction mechanisms. The reaction between the potassium salt of this compound and xenon difluoride was investigated to understand its mechanistic pathway. osti.govlookchem.com The analysis of the product mixture, which included 1-fluoro-1,1-dinitroethane (B79003) and 1,1,1-trinitroethane, led to the proposal of a mechanism involving a one-electron oxidation of the dinitroethane anion to form a dinitromethyl radical intermediate. osti.govlookchem.com It also serves as a product standard in mechanistic studies, such as the reduction of 1,1-diphenyl-2,2-dinitroethylene, where its formation confirms a hydride transfer mechanism. rsc.org

Table 1: Research Findings on the Utilization of this compound in Mechanistic Studies

| Research Area | Experimental Technique(s) | Key Finding | Reference(s) |

| Decomposition Pathways | UHPLC-QTOF, IR Spectroscopy | Used as a standard to confirm it was not a degradation product of an acetal-based plasticizer. | lanl.gov |

| Proton Transfer | ¹H NMR Spectroscopy, Computational Modeling | Elucidated the equilibrium and kinetics between the molecular hydrogen-bonded complex and the zwitterionic ion pair with bases. | spbu.rufu-berlin.denih.govacs.org |

| Radical Reactions | GLC, UV Spectroscopy | Its salt was used to study a mechanism involving a dinitroethane radical intermediate via one-electron oxidation. | osti.govlookchem.com |

| Reduction Mechanisms | Product Analysis, Isotopic Tracing | Its formation as a product helped confirm a hydride transfer mechanism. | rsc.org |

Infrared (IR) Spectroscopy for Structural Comparison

Infrared (IR) spectroscopy is a fundamental technique for the structural characterization of this compound, primarily through the identification of the vibrational frequencies of its functional groups. The most prominent features in its IR spectrum are the intense absorption bands corresponding to the geminal dinitro group (-C(NO₂)₂), which serve as a diagnostic marker for its presence and allow for structural comparison with other nitro compounds.

The key vibrational modes for the dinitro group are the asymmetric and symmetric stretching vibrations. These bands are typically strong and located in distinct regions of the mid-infrared spectrum. For compounds containing the 1,1-dinitroethyl moiety, the asymmetric (ν_as) and symmetric (ν_s) C(NO₂)₂ stretching bands are well-documented. For instance, in a furoxan derivative containing this group, the asymmetric stretch appears at 1588 cm⁻¹ and the symmetric stretch is at 1337 cm⁻¹. google.com Similarly, the related compound 1-azido-1,1-dinitroethane (B14141322) exhibits its asymmetric NO₂ stretch at 1550 cm⁻¹ and the symmetric NO₂ stretch at 1350 cm⁻¹. These characteristic frequencies are instrumental in confirming the synthesis of this compound derivatives and for identifying the compound in reaction mixtures. lanl.govsci-hub.se

The positions of these absorption bands are sensitive to the local chemical environment, including the electronic effects of adjacent substituents and the physical state of the sample (solid, liquid, or solution). This sensitivity allows IR spectroscopy to be used for comparative structural analysis. For example, by comparing the IR spectrum of an unknown product with that of a known this compound standard, one can confirm its identity. lanl.gov

Furthermore, detailed analysis of IR spectra, often in conjunction with Raman spectroscopy and computational modeling, can provide insights into molecular conformation. While a detailed conformational study for this compound is not prominently featured, studies on its structural isomer, 1,2-dinitroethane, demonstrate the power of this approach. psu.edu In that case, IR spectra in different phases were used to identify the presence of different rotational isomers (gauche and trans), showcasing how vibrational spectroscopy serves as a powerful tool for detailed structural comparison beyond simple functional group identification. psu.edu

Table 2: Characteristic Infrared Absorption Bands for the 1,1-Dinitroethyl Group

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description | Reference(s) |

| Asymmetric NO₂ Stretch (ν_as) | 1550 - 1590 | A very strong and characteristic absorption for the geminal dinitro group. | google.com |

| Symmetric NO₂ Stretch (ν_s) | 1330 - 1350 | A strong absorption, also characteristic of the geminal dinitro group. | google.com |

Studies of Intermolecular Interactions Involving 1,1 Dinitroethane

C-H···N Hydrogen Bonding Interactions.nih.govspbu.ruspbu.ruresearchgate.net

1,1-Dinitroethane is capable of forming C-H···N hydrogen bonds, a class of non-conventional hydrogen bonds where a carbon atom acts as the hydrogen donor. nih.govspbu.ruspbu.ruresearchgate.net These interactions have been investigated through various spectroscopic and computational methods.

Intermolecular complexes between this compound (DNE) and proton acceptors have been studied to understand the nature of these hydrogen bonds. nih.govspbu.ruacs.org A notable example is the complex formed with 2,4,6-trimethylpyridine (B116444), also known as collidine, in a dichloromethane-d2 (B32916) (CD2Cl2) solvent. nih.govspbu.ruacs.org This complex was analyzed using ¹H NMR spectroscopy at temperatures ranging from 180 to 300 K. nih.govspbu.ruacs.org

The experimental data revealed an equilibrium between a molecular form with a C-H···N hydrogen bond and a zwitterionic form (C⁻/HN⁺). nih.govspbu.ruacs.org This equilibrium was observed to be in the slow exchange regime on the NMR timescale. nih.govspbu.ruacs.org Computational studies at the B3LYP/6-31++G(d,p) level of theory were also performed on the DNE-pyridine complex in a vacuum to model the proton transfer pathway. nih.govspbu.ruacs.org

Changes in NMR parameters, such as coupling constants, serve as indicators of the degree of proton transfer. nih.govspbu.ru Specifically, the one-bond carbon-hydrogen coupling constant (¹JCH), the one-bond hydrogen-nitrogen coupling constant (¹hJHN), and the two-bond carbon-nitrogen coupling constant (²JCN) are sensitive to the position of the proton within the hydrogen bridge. nih.govspbu.ru Another key parameter is the one-bond carbon-carbon coupling constant (¹JCC), which changes significantly as the geometry of the central carbon atom transitions from pyramidal (sp³) in DNE to planar (sp²) in the carbanion upon proton transfer. nih.govspbu.ruacs.org

Table 1: Key NMR Parameters for Characterizing this compound Complexes

| Parameter | Significance |

|---|---|

| ¹JCH, ¹hJHN, ²JCN | Indicators of the degree of proton transfer within the hydrogen bridge. nih.govspbu.ru |

| ¹JCC | Reflects the hybridization state of the central carbon atom. nih.govspbu.ruacs.org |

In the zwitterionic form of the this compound-collidine complex, the DNE molecule exists as a carbanion (C⁻) and the collidine as a protonated cation (HN⁺). nih.govspbu.ruacs.org Studies indicate that the primary force holding this ion pair together is Coulombic interaction. nih.govspbu.ruacs.org There was no direct evidence of a C⁻···HN⁺ covalent bond. nih.govspbu.ruacs.org

Furthermore, there are indications that the protonated base can participate in the formation of homoconjugated (NHN)⁺ collidine-collidinium hydrogen-bonded complexes. nih.govspbu.ruacs.org This suggests a more complex interplay of interactions within the chemical system than a simple one-to-one complex formation.

Role as a Proton Donor in Chemical Environments.chemicalbook.comnih.gov

This compound has been identified as a proton donor in the formation of hydrogen bonds. chemicalbook.com This characteristic is central to its role in the intermolecular interactions discussed above. The acidity of the C-H bond is enhanced by the presence of the two electron-withdrawing nitro groups on the same carbon atom.

Studies using ¹H NMR spectroscopy on solutions of this compound in various solvents (carbon tetrachloride, chloroform, dichloromethane (B109758), acetone, dimethylformamide, and dimethyl sulfoxide) have shown that the one-bond carbon-hydrogen coupling constant (¹JCH) increases with the strength of the complex formed. nih.gov Computational modeling suggests that this increase is primarily due to a change in the hybridization of the carbon atom, specifically an increase in its s-character, rather than a change in the C-H bond length. nih.gov This behavior was further investigated through quantum-chemical modeling of the partial proton transfer process in complexes of this compound with different hydrogen bond acceptors like acetone, pyridine, and the fluoride (B91410) anion. nih.gov The results confirmed that for weaker complexes, the dominant factor influencing the change in ¹JCH is the increase in the s-character of the carbon atom's hybridization. nih.gov However, for complexes where the proton is significantly transferred, the exponential decrease of the Fermi-contact term becomes the dominant factor. nih.gov

Table 2: Solvents Used in Studying the Proton Donor Role of this compound

| Solvent |

|---|

| Carbon tetrachloride |

| Chloroform |

| Dichloromethane |

| Acetone |

| Dimethylformamide |

| Dimethyl sulfoxide |

This table lists the solvents in which the ¹JCH of this compound was studied to understand its role as a proton donor. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4,6-Trimethylpyridine (Collidine) |

| Acetone |

| Carbon tetrachloride |

| Chloroform |

| Dichloromethane |

| Dichloromethane-d2 |

| Dimethyl sulfoxide |

| Dimethylformamide |

| Fluoride anion |

Advanced Derivatives of 1,1 Dinitroethane and Their Research Applications

Halogenated 1,1-Dinitroethane Derivatives (e.g., 1-Chloro-1,1-dinitroethane (B12002534), 1-Bromo-1,1-dinitroethane, 1-Fluoro-1,1-dinitroethane)

The introduction of a halogen atom to the C1 position of this compound creates a class of compounds with modified stability and reactivity, making them valuable precursors in synthetic chemistry.

Synthesis Strategies

The primary route to halogenated this compound derivatives involves the direct halogenation of this compound or its corresponding salt. The acidic nature of the hydrogen atom on the carbon bearing the two nitro groups facilitates the formation of a nitronate salt, which can then be reacted with a halogenating agent.

Common strategies include:

Direct Halogenation of Salts: The potassium salt of this compound can be reacted with various halogenating agents. For instance, reaction with xenon difluoride in a solvent like methylene (B1212753) chloride has been shown to produce a mixture of products, including 1-fluoro-1,1-dinitroethane (B79003) and 1-chloro-1,1-dinitroethane. osti.gov The fluorination of aqueous nitronate salts is another effective method for producing gem-fluoronitro compounds like 1-fluoro-1,1-dinitroethane. researchgate.net

Reaction with Standard Halogenating Reagents: More conventional reagents can also be employed for chlorination and bromination. The direct halogenation of this compound can be achieved at the α-carbon using reagents such as thionyl chloride for chlorination or phosphorus tribromide for bromination. Oxidative methods using elemental chlorine or bromine are also general strategies for forming such compounds. google.com

Table 1: Synthesis Strategies for Halogenated this compound Derivatives

| Derivative | Synthesis Method | Reagents | Reference |

|---|---|---|---|

| 1-Fluoro-1,1-dinitroethane | Fluorination of Nitronate Salt | Xenon difluoride (XeF₂) or other fluorinating agents on aqueous nitronate salts | osti.govresearchgate.net |

| 1-Chloro-1,1-dinitroethane | Halogenation of Dinitroethane/Salt | Thionyl chloride (SOCl₂) or Xenon difluoride (in CH₂Cl₂) | osti.gov |

| 1-Bromo-1,1-dinitroethane | Bromination of Dinitroethane | Phosphorus tribromide (PBr₃) |

Structural Features and Impact on Reactivity

The presence of a halogen atom on the same carbon as two nitro groups significantly influences the molecule's electronic properties and, consequently, its stability and reactivity. The high electronegativity of the halogen atom, particularly fluorine, has a stabilizing effect on the molecule.

Electronic Effects: The electron-withdrawing nature of the halogen atom enhances the electrophilic character of the α-carbon. This electronic pull complements the effect of the two nitro groups.

Thermal Stability: This stabilization is evident in the increased thermal stability of fluorinated derivatives. 1-Fluoro-1,1-dinitroethane, for example, exhibits higher thermal stability, an important property in the study of energetic materials.

Role as Synthetic Intermediates

Halogenated this compound derivatives are valuable intermediates in organic synthesis, primarily used to build more complex molecules through nucleophilic substitution reactions. solubilityofthings.com The halogen atom acts as a leaving group, allowing for the introduction of various functional groups at the C1 position.

A key application is in the synthesis of other energetic materials. For example, these halogenated precursors are used in the synthesis of azido (B1232118) derivatives. The treatment of a halogenated this compound with sodium azide (B81097) in a polar aprotic solvent leads to the nucleophilic substitution of the halogen, yielding 1-azido-1,1-dinitroethane (B14141322). This reaction highlights their utility as electrophilic synthons for creating molecules with a high density of energetic functional groups. solubilityofthings.com

Diarylated Dinitroethane Derivatives (e.g., 1,1-Diphenyl-2,2-dinitroethane)

Diarylated dinitroethanes represent a structurally distinct class of derivatives where bulky aryl groups introduce significant steric considerations that govern their synthesis and conformation.

Synthesis via Specific Reduction Mechanisms

The synthesis of 1,1-diphenyl-2,2-dinitroethane (DPDNH) has been investigated through the reduction of its corresponding alkene, 1,1-diphenyl-2,2-dinitroethylene (DPDN). Research has shown that the reaction of DPDN with 1-benzyl-1,4-dihydronicotinamide (B15336) (BNAH) proceeds primarily through a hydride transfer mechanism to yield DPDNH.

Interestingly, studies conducted in an oxygen-saturated environment revealed a competing mechanism. This suggests that the reaction proceeds via a transition state that can lead to both the polar hydride transfer pathway (forming DPDNH) and an electron transfer (ET) pathway, which involves radical species.

Conformational Analysis and Steric Effects

The presence of multiple bulky substituents in diarylated dinitroethanes leads to significant steric strain, which dictates the molecule's three-dimensional shape. Conformational analysis, particularly through X-ray crystallography of the precursor 1,1-diphenyl-2,2-dinitroethylene (DPDN), provides critical insights into these steric effects.

Steric Repulsion and Molecular Twist: In DPDN, steric repulsions between the bulky phenyl and nitro substituents force the molecule to adopt a highly twisted conformation. Single crystal X-ray analysis shows an appreciable twist about the central C-C bond. This steric hindrance is also proposed to be the reason for an observed small kinetic H/D isotope effect during its reduction.

Dihedral Angles: The extent of this twisting is quantified by the dihedral angles. In the precursor DPDN, the phenyl rings are twisted at a dihedral angle of 77.7°, while the planar C–NO₂ fragments have a dihedral angle of 68.5°. Such large dihedral angles are a common feature in systems with sterically demanding substituents to minimize repulsive non-bonding interactions. nobelprize.orglibretexts.org The resulting staggered arrangement is energetically favored over an eclipsed one. libretexts.org